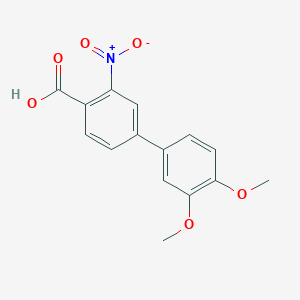
2-(3,4-Dimethoxyphenyl)-4-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-4-nitrobenzoic acid (95%) is a phenolic acid compound that is commonly used in scientific research. It is an aromatic compound with a nitro group attached to the benzene ring. It has a wide range of applications in the field of biochemistry and physiology, and is used in laboratory experiments for various purposes.
Mecanismo De Acción
2-(3,4-Dimethoxyphenyl)-4-nitrobenzoic acid (95%) is believed to act as an inhibitor of certain enzymes and proteins. It is believed to interact with the active site of the enzyme or protein, thus preventing the substrate from binding and consequently preventing the enzyme or protein from catalyzing the reaction.
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-4-nitrobenzoic acid (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to modulate the activity of certain cell signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-Dimethoxyphenyl)-4-nitrobenzoic acid (95%) is a useful compound for laboratory experiments due to its wide range of applications. It has the advantage of being relatively easy to synthesize and is relatively stable when stored. Additionally, it has the advantage of being relatively inexpensive and widely available. However, it has the limitation of being toxic if handled improperly.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(3,4-Dimethoxyphenyl)-4-nitrobenzoic acid (95%). These include the study of its effects on other enzymes and proteins, its potential use as an inhibitor of certain enzymes, its potential use in drug development, and its potential use in the study of metabolic pathways. Additionally, it could be used in the study of its effects on cell signaling pathways, its potential use as an antioxidant, and its potential use in the study of disease processes.
Métodos De Síntesis
2-(3,4-Dimethoxyphenyl)-4-nitrobenzoic acid (95%) can be synthesized by a two-step process. The first step involves the nitration of 3,4-dimethoxyphenol with nitric acid and sulfuric acid. This produces 3,4-dimethoxy-4-nitrophenol. The second step involves the oxidation of 3,4-dimethoxy-4-nitrophenol with potassium permanganate to produce 2-(3,4-dimethoxyphenyl)-4-nitrobenzoic acid (95%).
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-4-nitrobenzoic acid (95%) is widely used in scientific research due to its wide range of applications. It is used in studies of enzyme mechanisms, protein-protein interactions, and cell signaling pathways. It is also used in the study of the metabolism of drugs and other molecules. Additionally, it is used in the study of the structure and function of proteins, nucleic acids, and other molecules.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-6-3-9(7-14(13)22-2)12-8-10(16(19)20)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWKNCXZXXQKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690854 |
Source


|
| Record name | 3',4'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-88-0 |
Source


|
| Record name | 3',4'-Dimethoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














